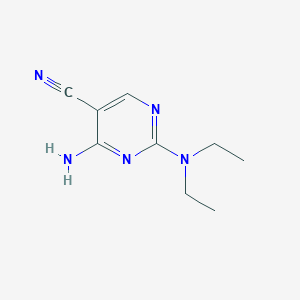

4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile

Descripción general

Descripción

4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from simpler precursors. One common method involves the condensation of diethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, thiols, and amines.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Explored for its anticancer properties, particularly as an inhibitor of tyrosine kinases.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of specific enzymes, such as tyrosine kinases. By mimicking ATP, it binds to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparación Con Compuestos Similares

- 4-Amino-2-methylpyrimidine-5-carbonitrile

- 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

- 4-Amino-2-(ethylamino)pyrimidine-5-carbonitrile

Uniqueness: What sets 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its diethylamino group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to its analogs.

Actividad Biológica

4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique chemical structure that includes an amino group at the 4-position and a diethylamino substituent at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry as an anticancer agent.

- Molecular Formula : C₁₁H₁₄N₄

- CAS Number : 93606-29-2

- Structure : The presence of the diethylamino group enhances the compound's lipophilicity, which may improve cellular uptake and bioavailability compared to similar compounds.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival .

Case Studies

- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrimidine-5-carbonitrile, including this compound, exhibit potent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 10 to 50 µM, indicating substantial anticancer activity .

- Mechanistic Studies : A study investigating the binding affinity of this compound showed that it acts as a selective antagonist for certain receptors involved in tumor growth signaling pathways. This selectivity could be pivotal in developing targeted therapies for specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific substitution pattern. The diethylamino group significantly enhances its lipophilicity, which is believed to facilitate better interaction with biological targets compared to less lipophilic analogs. This structural feature plays a crucial role in its pharmacological profile and therapeutic potential .

Pharmacokinetics and Toxicology

Preliminary evaluations of pharmacokinetic properties suggest favorable absorption and distribution characteristics for this compound. However, comprehensive studies on its metabolism, excretion, and potential toxicity are still required to fully understand its safety profile in clinical settings.

Comparative Analysis

To provide a clearer understanding of how this compound compares with other pyrimidine derivatives, the following table summarizes key biological activities and properties:

| Compound Name | Anticancer Activity | Binding Affinity | Lipophilicity | Notes |

|---|---|---|---|---|

| This compound | High | Moderate | High | Selective antagonist for RTKs |

| 2-Amino-4,6-diarylpyrimidine derivatives | Moderate | High | Moderate | Broad spectrum activity against cancers |

| Pyrimidine analogs with methyl substitutions | Low | Low | Low | Less effective in cellular uptake |

Propiedades

IUPAC Name |

4-amino-2-(diethylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-3-14(4-2)9-12-6-7(5-10)8(11)13-9/h6H,3-4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVKJZMDXCOGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384678 | |

| Record name | 4-amino-2-(diethylamino)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93606-29-2 | |

| Record name | 4-amino-2-(diethylamino)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.